molecular formula C16H23N5O4 B589833 N 6-Cyclohexyladenosine-[2,8-3H] CAS No. 151362-69-5

N 6-Cyclohexyladenosine-[2,8-3H]

Cat. No. B589833
M. Wt: 353.407
InChI Key: SZBULDQSDUXAPJ-OEFUQVRKSA-N
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Description

N 6-Cyclohexyladenosine is a high affinity adenosine A 1 receptor agonist . It has been found to reduce light-induced circadian phase delays .


Molecular Structure Analysis

The 2D structure of N 6-Cyclohexyladenosine can be found in various databases . The molecule has a complex structure with multiple functional groups.


Chemical Reactions Analysis

N6-Cyclohexyladenosine is a high affinity adenosine A 1 receptor agonist . It has been shown to reduce light-induced circadian phase delays and exhibit a protective effect in a lysolecithin-induced demyelination model .


Physical And Chemical Properties Analysis

N 6-Cyclohexyladenosine has a molecular weight of 349.18, and its formula is C16H23N5O4 . It has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . Its topological polar surface area is 125.55 .

Safety And Hazards

When handling N 6-Cyclohexyladenosine, it is recommended to ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-OEFUQVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N 6-Cyclohexyladenosine-[2,8-3H]

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